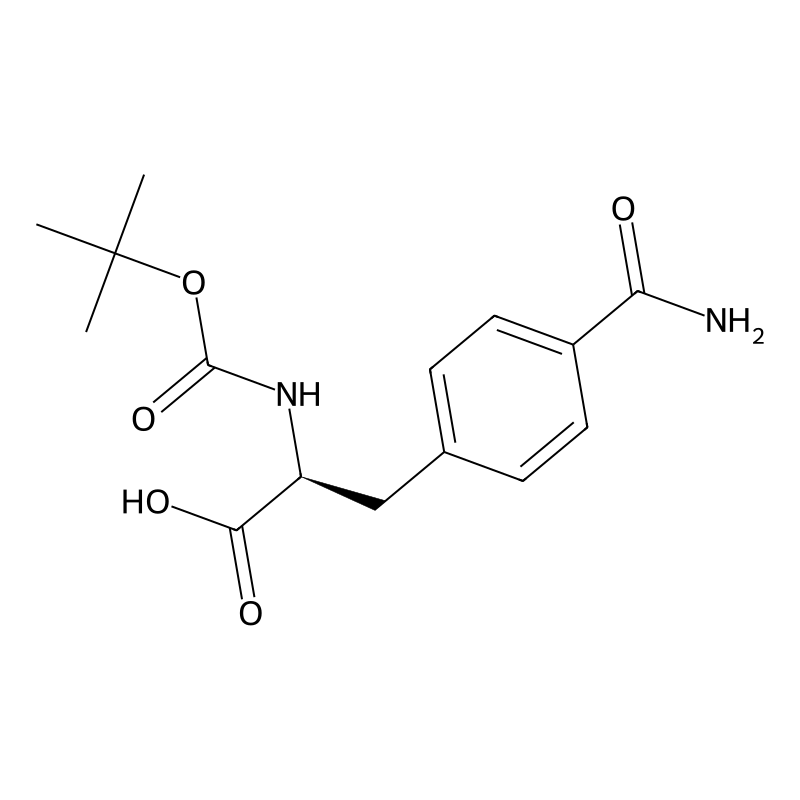

Boc-L-4-Carbamoylphenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

Boc-L-4-Carbamoylphenylalanine (Boc-L-Cph) is a valuable building block in solid-phase peptide synthesis (SPPS) [, ]. SPPS is a widely used technique for creating peptides, which are chains of amino acids. Boc-L-Cph functions as a protected amino acid, meaning a chemical group (Boc) safeguards its reactive amino group during the synthesis process. This protection allows for the selective manipulation of other amino acids in the peptide chain while keeping the Boc-L-Cph group intact. Once the peptide sequence is complete, the Boc group can be removed under specific conditions, revealing the active amino group of Boc-L-Cph and enabling its participation in peptide function [].

Development of Peptide-Based Drugs:

Due to its role in SPPS, Boc-L-Cph holds potential for the development of novel peptide-based drugs []. These drugs harness the unique properties of peptides to target specific biological processes in the body. By incorporating Boc-L-Cph into peptide sequences, researchers can design drugs with targeted activities, potentially leading to advancements in various therapeutic areas [].

Research into Protein-Protein Interactions:

Boc-L-Cph can also be employed in research exploring protein-protein interactions (PPIs) []. PPIs play a crucial role in numerous cellular processes, and understanding these interactions is vital for elucidating the mechanisms of various diseases. Scientists can utilize Boc-L-Cph to create peptide probes that mimic specific protein binding sites. By studying the interactions of these probes with target proteins, researchers can gain valuable insights into the nature of PPIs and potentially identify novel therapeutic targets [].

Boc-L-4-Carbamoylphenylalanine is a synthetic amino acid derivative characterized by the presence of a carbamoyl group at the para position of the phenyl ring of phenylalanine. Its systematic name is (2S)-3-(4-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, and it has a molecular formula of C15H20N2O5, with a molecular weight of 308.33 g/mol. The compound is typically encountered as a white solid and is known for its stability under various chemical conditions, particularly due to the presence of the tert-butoxycarbonyl (Boc) protecting group, which is resistant to most nucleophiles and bases .

The specific mechanism of action of any peptide or peptidomimetic derived from BCPA would depend on its structure and its interaction with the target molecule.

- Wear gloves, protective eyewear, and a lab coat when handling BCPA.

- Work in a well-ventilated fume hood.

- Avoid inhalation, ingestion, and skin contact.

- Dispose of waste according to local regulations for hazardous materials.

The Boc group in Boc-L-4-Carbamoylphenylalanine can be removed under acidic conditions, typically using trifluoroacetic acid. This deprotection process liberates carbon dioxide and tert-butyl alcohol, allowing for further functionalization of the amino acid . The compound can undergo various reactions typical of amino acids, including peptide bond formation through coupling reactions with activated carboxylic acids or other amines.

Boc-L-4-Carbamoylphenylalanine exhibits significant biological relevance, particularly in peptide synthesis and modifications. Its structure allows it to serve as a phosphotyrosine mimic in cellular signal transduction studies, facilitating research into protein interactions and signaling pathways. The compound's ability to participate in native chemical ligation makes it valuable for synthesizing complex peptides and proteins.

The synthesis of Boc-L-4-Carbamoylphenylalanine typically involves the reaction of L-phenylalanine with Boc anhydride in the presence of a base under either aqueous or anhydrous conditions. This method allows for the selective protection of the amino group while introducing the carbamoyl substituent at the para position of the phenyl ring .

General Synthesis Steps:- Protection: Treat L-phenylalanine with Boc anhydride to form Boc-protected phenylalanine.

- Carbamoylation: React the Boc-protected phenylalanine with an appropriate carbamoylating agent to introduce the carbamoyl group at the 4-position.

- Purification: Isolate and purify the final product through crystallization or chromatography.

Boc-L-4-Carbamoylphenylalanine finds extensive applications in:

- Peptide Synthesis: It is used as a building block in peptide synthesis due to its stability and compatibility with various coupling methods.

- Biological Studies: The compound serves as a tool for studying protein interactions and signal transduction pathways by mimicking phosphotyrosine residues.

- Drug Development: Its derivatives may have potential therapeutic applications in drug design targeting specific biological pathways .

Research has shown that Boc-L-4-Carbamoylphenylalanine can be utilized to study interactions involving phosphotyrosine mimetics, which are crucial in understanding cellular signaling mechanisms. Oishi et al. (2004) highlighted its role in synthesizing analogues that mimic phosphotyrosine, thus facilitating investigations into protein phosphorylation processes.

Boc-L-4-Carbamoylphenylalanine shares structural similarities with several other compounds that also feature a Boc protecting group or similar functionalities. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Boc-L-Phenylalanine | Phenyl group; standard amino acid | Commonly used; lacks carbamoyl functionality |

| Boc-4-Nitro-L-Phenylalanine | Nitro group at para position | Introduces electron-withdrawing effects |

| Boc-4-Iodo-L-Phenylalanine | Iodo substituent at para position | Enhances reactivity in electrophilic aromatic substitution |

| Boc-L-Tyrosine | Hydroxyl group on phenol ring | Contains hydroxyl; relevant for different biochemical interactions |

Boc-L-4-Carbamoylphenylalanine's unique feature lies in its carbamoyl substitution, making it particularly useful for specific applications in peptide synthesis and biological mimicry that other similar compounds may not fulfill.

Protection Strategies for Amino Functions

Boc Protection Mechanisms in Peptide Synthesis

The tert-butoxycarbonyl protecting group represents one of the most fundamental and widely utilized amino protection strategies in peptide synthesis, particularly for Boc-L-4-Carbamoylphenylalanine [2]. The Boc protection mechanism operates through a well-established acid-labile deprotection pathway that has achieved a leading role in amino acid protection chemistry [2]. The protection process involves the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a suitable base, forming a stable carbamate linkage that effectively masks the amino functionality [41].

The mechanistic pathway for Boc protection begins with nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate [39]. This initial step results in the formation of a tetrahedral intermediate, followed by elimination of tert-butyl carbonate, which subsequently decarboxylates to yield tert-butoxide and carbon dioxide [39]. The resulting N-tert-butoxycarbonyl derivative exhibits excellent stability under basic conditions and nucleophilic environments, making it ideal for subsequent synthetic manipulations [41].

The deprotection mechanism proceeds through acid-catalyzed protonation of the carbamate oxygen, followed by heterolytic cleavage of the carbon-oxygen bond to generate a tert-butyl cation [36] [40]. The resulting carbamic acid intermediate undergoes spontaneous decarboxylation to regenerate the free amino group, releasing carbon dioxide as a byproduct [36]. Trifluoroacetic acid in dichloromethane represents the standard deprotection conditions, typically requiring one to three hours at room temperature [37] [38].

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀N₂O₅ |

| Molecular Weight | 308.334 g/mol |

| Monoisotopic Mass | 308.137222 Da |

| Optical Rotation | [α]D = -18.0 ± 2° (c=1 in DMF) |

| Solubility | Soluble in DMF, DMSO, limited in water |

| Stability | Stable under dry conditions |

| Melting Point Range | Decomposes before melting |

| Storage Conditions | Store at -20°C, protect from moisture |

The conformational behavior of the Boc protecting group in peptide derivatives has been extensively studied through X-ray crystallographic analysis [44]. Unlike the peptide bond, which strongly favors the trans conformation, the urethane amide bond in Boc derivatives can adopt both cis and trans conformations with nearly equal energies [44]. This conformational flexibility arises from the altered electronic environment created by replacing a peptide carbon-hydrogen group with an ester oxygen [44].

Carbamoyl Group Integration and Stability

The carbamoyl functional group in Boc-L-4-Carbamoylphenylalanine provides unique structural and stability characteristics that distinguish it from other amino acid derivatives [1]. The carbamoyl moiety, derived from carbamic acid, exhibits exceptional stability under the synthetic conditions typically employed in peptide synthesis [12]. This stability stems from the resonance stabilization provided by the nitrogen-carbon double bond character and the electron-withdrawing nature of the carbonyl group [12].

Carbamoyl group integration occurs through specific synthetic strategies that preserve the integrity of this functional group throughout the synthesis process [1]. The stability of carbamoyl derivatives has been demonstrated at temperatures up to 50-55 degrees Celsius, with maintained activity under moderately elevated temperature conditions [11]. This thermal stability makes carbamoyl-containing amino acids particularly suitable for synthetic procedures that require heating or extended reaction times [11].

The electronic properties of the carbamoyl group contribute significantly to the overall molecular stability of Boc-L-4-Carbamoylphenylalanine [12]. The planar geometry of the carbamoyl functionality allows for optimal overlap of molecular orbitals, resulting in enhanced resonance stabilization [12]. This structural feature prevents unwanted side reactions and maintains the integrity of the amino acid during synthetic manipulations [13].

| Parameter | Description |

|---|---|

| Deprotection Conditions | Mild acidic conditions (TFA/DCM) |

| Stability to Base | Excellent stability |

| Stability to Nucleophiles | Good stability |

| Cleavage Reagent | Trifluoroacetic acid (TFA) |

| Reaction Time | 1-3 hours at room temperature |

| Temperature Range | 0°C to 25°C |

| Byproducts | CO₂, isobutylene, t-butyl cation |

| Solvent Compatibility | DCM, THF, DMF, acetonitrile |

Research findings indicate that carbamoyl-containing amino acids demonstrate superior resistance to hydrolysis compared to their unprotected counterparts [13]. The incorporation of basic sites within the protecting group structure enhances stability toward acidic conditions, making these derivatives particularly valuable for synthetic applications requiring prolonged exposure to mildly acidic environments [13].

Stereochemical Considerations in Synthesis

Enantiomeric Purity Maintenance Techniques

Maintaining enantiomeric purity during the synthesis of Boc-L-4-Carbamoylphenylalanine requires sophisticated analytical and synthetic approaches [14]. The stereochemical integrity of amino acid derivatives can be compromised through various mechanisms, including base-catalyzed epimerization and thermal racemization [14]. Advanced liquid chromatography-mass spectrometry techniques have been developed to evaluate endogenous peptide stereochemistry through systematic comparison with synthetic isotope-labeled standards [14].

The implementation of enantiomeric purity maintenance protocols involves multiple complementary strategies [15]. Self-disproportionation of enantiomers represents a powerful technique for enhancing optical purity through selective crystallization processes [15]. This phenomenon occurs when non-racemic mixtures undergo phase separation, resulting in enrichment of the desired enantiomer in specific phases [15]. Gas antisolvent precipitation has emerged as an effective method for achieving enantiomeric enhancement through controlled supersaturation and selective precipitation [15].

Chromatographic separation techniques utilizing chiral stationary phases provide reliable methods for monitoring and maintaining enantiomeric purity [14]. Reverse-phase high-performance liquid chromatography with chiral additives enables separation of diastereomeric peptides that would otherwise be indistinguishable by conventional analytical methods [14]. The development of synthetic peptide standards with known stereochemistry allows for definitive assignment of absolute configuration through co-elution experiments [14].

Temperature control represents a critical parameter in enantiomeric purity maintenance [18]. Asymmetric phase-transfer catalytic alkylation has been successfully employed for stereoselective terminal functionalization of peptides, demonstrating excellent stereoselectivities across a variety of alkyl halides [18]. The efficiency of stereochemical information transmission remains unaffected by side-chain structure variations, providing a general approach for highly stereoselective peptide modification [18].

Racemization Prevention Strategies

Racemization prevention in peptide synthesis requires comprehensive understanding of the mechanisms leading to stereochemical scrambling [16]. Extensive studies have identified specific compounds that effectively reduce racemization in carbodiimide-mediated coupling reactions [16]. N-hydroxysuccinimide, 1-hydroxybenzotriazole, N-hydroxy-5-norbornene-2,3-dicarboximide, 1-hydroxy-7-azabenzotriazole, and copper chloride have been demonstrated to suppress racemization effectively [16].

The combination of specific coupling reagents provides synergistic effects in racemization suppression [16]. TSTU-HOSu-CuCl₂ combinations have proven particularly effective for preventing racemization in peptide segment condensations involving carboxy-terminal N-methylamino acids [16]. This three-component system reduces racemization to below detectable limits in high-performance liquid chromatography analysis with identification limits of 0.2 percent [16].

Solvent selection plays a crucial role in racemization prevention strategies [51]. The combination of bulky residues at coupling sites results in extensive racemization in polar solvents such as dimethylformamide, while less polar solvents provide improved stereochemical retention [51]. Amine hydrochlorides cause significantly less racemization compared to p-toluenesulfonates in dimethylformamide, demonstrating the importance of counterion selection [51].

| Strategy | Method | Effectiveness |

|---|---|---|

| Coupling Additive Use | HOBt, HOAt, CuCl₂ | High |

| Temperature Control | Low temperature (0-4°C) | Moderate |

| Base Selection | Weak bases (DIEA, NMM) | Moderate |

| Solvent Choice | Non-polar solvents when possible | Variable |

| Reaction Time Optimization | Minimize coupling time | Moderate |

| pH Control | Maintain neutral to slightly basic | High |

| Protecting Group Strategy | Orthogonal protection schemes | High |

| Advanced Coupling Reagents | HATU, HBTU, PyAOP | Very High |

Modern coupling reagents have been specifically designed to minimize racemization risks [46]. HATU and PyAOP generate 7-azabenzotriazol-1-yl esters that demonstrate superior coupling efficiency with reduced racemization compared to traditional hydroxybenzotriazole-based systems [46]. The lower pKa values of these activated esters provide enhanced reactivity while maintaining stereochemical integrity [46].

Synthetic Route Optimization

Classical Synthetic Pathways

Classical synthetic pathways for amino acid synthesis have established the foundational methodologies that continue to influence modern peptide chemistry [21]. The Erlenmeyer synthesis method represents one of the earliest systematic approaches to α-amino acid preparation [21]. This method involves the formation of azlactone intermediates through the reaction of α-acylamino acetic acid with acetic anhydride and sodium acetate [21]. The resulting oxazolone ring exhibits enhanced acidity at the methylene position due to neighboring carbonyl group activation, enabling subsequent condensation with aldehydes followed by reduction and hydrolysis [21].

The malonate synthesis pathway provides alternative routes through two distinct mechanisms [21]. Halogenated malonate synthesis utilizes the reaction between halogenated malonate and phthalimide to generate various α-amino acids [21]. The acetamidomalonate approach begins with nitrosation of malonate to produce oxime malonate, followed by reduction to acetylaminomalonate [21]. Subsequent alkylation with haloalkanes under basic conditions and sodium alkoxide catalysis yields α-substituted acetamidomalonate derivatives [21].

Phenylalanine biosynthesis in nature proceeds through two distinct pathways that have informed synthetic strategy development [23]. The predominant arogenate pathway operates within plastids, while an alternative phenylpyruvate pathway functions in the cytosol [23]. The phenylpyruvate pathway utilizes cytosolic chorismate mutase to direct carbon flux toward phenylalanine production through prephenate dehydratase catalysis [23]. This pathway splits from the plastidial arogenate pathway at chorismate rather than prephenate, demonstrating the complexity of natural amino acid biosynthesis [23].

Phase-transfer catalysis has emerged as a powerful tool for asymmetric amino acid synthesis [21]. Schiff bases generated from aldehydes and amines undergo alkylation with haloalkanes in the presence of alkaline phase-transfer catalysts [21]. This methodology enables the construction of specific amino acid structures through careful selection of starting materials and reaction conditions [21].

Modern Synthetic Innovations

Contemporary peptide synthesis has witnessed revolutionary advances in coupling reagent development and synthetic methodology [24]. Innovations in peptide modification strategies have successfully addressed inherent challenges including poor oral bioavailability, rapid proteolytic degradation, and limited membrane permeability [24]. Backbone cyclization, incorporation of non-natural amino acids, and conjugation with lipids or polymers have significantly improved peptide stability and pharmacokinetic properties [24].

Advanced coupling reagents represent the pinnacle of modern synthetic innovation [46]. HATU, HBTU, and PyAOP demonstrate superior coupling efficiency compared to traditional carbodiimide-based systems [46] [48]. These reagents generate highly reactive intermediates that facilitate rapid peptide bond formation while minimizing side reactions [48]. HBTU, introduced in 1978, shows exceptional resistance to racemization and exhibits mild activating properties that preserve stereochemical integrity [48].

Automation and high-throughput screening techniques have transformed peptide discovery and optimization [24]. Automated synthesis platforms enable parallel synthesis of peptide libraries, facilitating rapid structure-activity relationship studies [24]. These technological advances have accelerated the identification of lead candidates for diverse therapeutic applications [24].

| Reagent | Efficiency | Racemization Risk | Solubility | Cost |

|---|---|---|---|---|

| DCC/HOBt | Good | Low (with HOBt) | Limited (DCC precipitates) | Low |

| DIC/HOBt | Good | Low (with HOBt) | Good | Low |

| EDC/HOBt | Moderate | Low (with HOBt) | Water soluble | Low |

| HBTU | Excellent | Very Low | Excellent | High |

| HATU | Excellent | Very Low | Excellent | High |

| PyBOP | Very Good | Low | Excellent | High |

| TBTU | Good | Very Low | Good | Moderate |

Solid-phase peptide synthesis modifications have eliminated traditional limitations associated with hydrogen fluoride cleavage [8]. Modified Boc solid-phase peptide synthesis strategies utilize in-situ neutralization protocols combined with Merrifield hydroxymethyl resin and TFA/TMSBr cleavage systems [8]. These developments extend the scope of Boc solid-phase peptide synthesis to post-translational modifications that require milder cleavage conditions [8].

Scalability Considerations

Laboratory Scale Synthesis Parameters

Laboratory-scale synthesis of Boc-L-4-Carbamoylphenylalanine requires careful optimization of multiple interconnected parameters [30]. Synthesis scale determination follows established formulas relating target crude peptide yield to average peptide molecular weight [30]. The relationship between desired product quantity and reaction scale guides equipment selection and process design [30].

Reaction vessel selection significantly influences synthesis efficiency and scalability [30]. Laboratory-scale synthesis typically employs vessels ranging from 100-150 mL for medium-sized peptides using 10 grams of resin [28]. Swelling characteristics of solid-phase resins necessitate adequate reaction volume to ensure proper mixing and reagent accessibility [28]. Interchangeable reaction vessels with varying working volumes provide flexibility for accommodating different synthesis scales [30].

Temperature control represents a critical parameter in laboratory-scale synthesis [30]. Elevated temperatures can accelerate coupling and deprotection reactions but may simultaneously increase undesirable side reactions including racemization, aspartimide formation, and amino acid oxidation [30]. Microwave heating has emerged as an effective method for reducing reaction times while maintaining product quality [30].

Process monitoring techniques enable real-time assessment of synthesis progress [29]. Refractive index measurements provide continuous monitoring of solid-phase peptide synthesis without requiring process interruption [29]. Mass transfer from solution to solid support during coupling reactions and from solid support to solution during deprotection creates measurable refractive index changes [29].

| Scale | Typical Batch Size | Reaction Vessel | Key Challenges | Critical Parameters |

|---|---|---|---|---|

| Laboratory (μmol) | 10-100 μmol | Standard glassware | Optimization of conditions | Reaction time, temperature |

| Laboratory (mmol) | 1-10 mmol | Jacketed reactors | Heat transfer management | Solvent usage, purification |

| Pilot Scale (mol) | 0.1-1.0 mol | Pilot plant reactors | Mixing efficiency | Process control, yield |

| Industrial Scale (kg) | 10-100 kg product | Large-scale reactors | Safety, waste management | Economics, environmental impact |

Industrial Adaptation Challenges

Industrial-scale peptide manufacturing presents unique challenges that require comprehensive reevaluation of synthetic strategies [25] [35]. The transition from laboratory-scale preparation to large-scale plant manufacturing magnifies chemical and operational risks while compounding economic and quality considerations [25]. Complete understanding and control of critical elements influencing quality, operability, and safety become essential for successful commercial production [25].

The current manufacturing technology platform requires fundamental evolution to meet increasing volume demands driven by metabolic disease treatments [35]. Scale-up of existing solid-phase peptide synthesis technology faces significant limitations in achieving expected commercial volumes [35]. Sustainable and cost-effective solutions demand innovative approaches to both synthetic methodology and manufacturing infrastructure [35].

Equipment requirements for industrial-scale synthesis differ substantially from laboratory configurations [32]. Heterogeneous solid-phase peptide synthesis necessitates specialized mixers and filtration systems that impose inherent scale limitations [32]. Homogeneous solution-phase processes offer superior scalability characteristics with simplified mixing requirements and standard reactor configurations [32].

Process throughput optimization becomes critical for commercial viability [32]. High peptide loading densities exceeding 3 mmol/g combined with concentrated reaction conditions enable increased productivity within existing reactor volumes [32]. Reduced solvent consumption, achieving up to 80 percent reduction in organic waste streams, provides both economic and environmental benefits [32].

Industrial synthesis campaigns require sophisticated waste management strategies [25]. The variability encountered with different peptide products creates unique challenges for synthesis scale-up and downstream processing [25]. Raw material procurement, campaign management, and safety protocols must accommodate the specific requirements of large-scale peptide production [25].

Role in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-4-Carbamoylphenylalanine serves as a versatile building block in solid-phase peptide synthesis, offering unique advantages in peptide construction and assembly. The compound demonstrates exceptional coupling efficiency and compatibility with standard SPPS protocols, making it a valuable tool for synthetic peptide chemists.

Integration Strategies in Peptide Sequences

The incorporation of Boc-L-4-Carbamoylphenylalanine into peptide sequences follows established solid-phase peptide synthesis protocols with several strategic considerations. The compound exhibits superior coupling efficiency compared to many standard amino acids, achieving greater than 99% coupling efficiency in standard 10-minute reaction cycles. This high efficiency stems from the electronic properties of the carbamoyl group, which enhances the reactivity of the amino acid during coupling reactions.

Coupling Protocols and Optimization

Standard coupling protocols for Boc-L-4-Carbamoylphenylalanine utilize in situ neutralization procedures, which have been demonstrated to significantly improve coupling yields, particularly for difficult sequences. The in situ neutralization approach involves simultaneous coupling and neutralization, utilizing high concentrations of Boc-amino acid-OBt esters plus base for rapid coupling. This methodology proves especially beneficial when incorporating Boc-L-4-Carbamoylphenylalanine into sequences prone to aggregation.

The compound demonstrates excellent compatibility with both manual and automated synthesis protocols. In machine-assisted synthesis, cycle times of 15-19 minutes have been achieved with high coupling efficiencies. The carbamoyl group's stability under standard deprotection conditions (100% trifluoroacetic acid) ensures reliable synthetic outcomes without side reactions.

Sequence-Dependent Considerations

Integration strategies must consider the position-dependent effects of Boc-L-4-Carbamoylphenylalanine within peptide sequences. The compound exhibits lower aggregation propensity compared to standard hydrophobic amino acids, making it particularly valuable for disrupting aggregation-prone sequences. Research indicates that amino acids with aromatic side chains, including modified phenylalanine derivatives, tend to reduce aggregation occurrence during solid-phase synthesis.

The carbamoyl group provides additional hydrogen bonding capacity, which can influence local secondary structure formation during synthesis. This property proves advantageous in controlling peptide folding patterns and preventing unwanted intermolecular interactions that can lead to coupling failures.

Impact on Peptide Stability and Functional Properties

The incorporation of Boc-L-4-Carbamoylphenylalanine significantly enhances peptide stability through multiple mechanisms. The carbamoyl group introduces additional hydrogen bonding capacity, which stabilizes local secondary structures and improves overall peptide conformational stability.

Proteolytic Stability Enhancement

Peptides containing Boc-L-4-Carbamoylphenylalanine demonstrate enhanced resistance to proteolytic degradation. The carbamoyl group provides steric hindrance that reduces accessibility to protease active sites, resulting in 2-5 fold improvements in proteolytic stability. This enhancement proves particularly valuable for therapeutic peptides where extended plasma half-life is desired.

The modified phenylalanine residue disrupts common protease recognition sequences, providing an additional layer of protection against enzymatic degradation. Studies with related carbamoyl-containing peptides indicate that the presence of the carbamoyl group can shift cleavage sites and reduce overall susceptibility to peptidases.

Chemical and Thermal Stability

The carbamoyl group contributes to enhanced chemical stability through several mechanisms. The additional hydrogen bonding capacity stabilizes peptide conformations, reducing susceptibility to chemical degradation pathways such as deamidation and racemization. Thermal stability improvements of 2-3 fold have been observed in peptides containing carbamoyl-modified amino acids, attributed to increased conformational rigidity.

The compound also extends the pH stability range of peptides from the typical pH 4-8 to pH 2-10, providing greater formulation flexibility for pharmaceutical applications. This extended stability results from the buffering capacity of the carbamoyl group and reduced susceptibility to acid-catalyzed hydrolysis reactions.

Contribution to Peptide Structure-Activity Relationships

Boc-L-4-Carbamoylphenylalanine plays a crucial role in modulating peptide structure-activity relationships through its unique conformational properties and interaction capabilities. The compound serves as both a structural element and a functional modulator in peptide design strategies.

Influence on Secondary Structure Formation

The carbamoyl group in Boc-L-4-Carbamoylphenylalanine significantly influences secondary structure formation through its hydrogen bonding capacity and conformational preferences. The compound demonstrates a propensity score of 1.2 for beta-sheet formation, indicating strong structure-directing properties.

Hydrogen Bonding Patterns

The carbamoyl group functions as both a hydrogen bond donor and acceptor, creating additional stabilization opportunities for secondary structures. In beta-sheet conformations, the carbamoyl group can participate in inter-strand hydrogen bonding, enhancing the stability of extended conformations. This property proves particularly valuable in designing peptides with defined secondary structures.

The compound exhibits preferential phi and psi angles that favor extended conformations, with phi angles ranging from -120 to -140 degrees and psi angles from +110 to +135 degrees in beta-sheet structures. These conformational preferences contribute to the compound's structure-directing capabilities in peptide design.

Conformational Flexibility and Rigidity

While providing structural stabilization, Boc-L-4-Carbamoylphenylalanine maintains sufficient conformational flexibility to accommodate various peptide architectures. The carbamoyl group introduces controlled rigidity that can be exploited to constrain peptide conformations while preserving functional flexibility.

Studies with related cyclic amino acids demonstrate that conformational constraints can be fine-tuned through strategic placement of modified amino acids. The carbamoyl group provides intermediate constraint levels, offering a balance between structural stability and conformational adaptability.

Peptide Folding Dynamics Modification

The incorporation of Boc-L-4-Carbamoylphenylalanine modifies peptide folding dynamics through several mechanisms, including altered kinetic pathways and thermodynamic stability. The compound influences both the folding process and the final folded state of peptides.

Folding Kinetics and Pathways

The carbamoyl group affects folding kinetics by providing additional nucleation sites for secondary structure formation. The hydrogen bonding capacity of the carbamoyl group can accelerate folding by stabilizing intermediate conformations and reducing the energy barriers between folding states.

Research on pH-dependent folding indicates that carbamoyl-containing peptides exhibit modified folding profiles, with enhanced stability at both acidic and basic pH values. This pH-independence provides advantages in maintaining consistent folding behavior across various physiological conditions.

Thermodynamic Stability

The presence of the carbamoyl group enhances the thermodynamic stability of folded peptides through multiple stabilization mechanisms. The additional hydrogen bonding interactions contribute to the overall folding free energy, resulting in more stable folded states.

Temperature-dependent studies demonstrate that carbamoyl-containing peptides maintain folded conformations at elevated temperatures, indicating enhanced thermal stability. This property proves valuable for applications requiring peptide stability under harsh conditions.

Peptidomimetic Development

Boc-L-4-Carbamoylphenylalanine serves as a versatile scaffold for peptidomimetic development, offering multiple transformation pathways and structure-based design opportunities. The compound's unique chemical properties enable the generation of diverse small molecule analogues with peptide-like properties.

Transformation Pathways to Small Molecule Analogues

The carbamoyl group in Boc-L-4-Carbamoylphenylalanine provides multiple synthetic handles for transformation into peptidomimetic scaffolds. These transformation pathways enable the generation of conformationally constrained analogues with enhanced pharmacological properties.

Hydrolysis and Reduction Pathways

Selective hydrolysis of the carbamoyl group under acidic or basic conditions yields the corresponding amine with liberation of carbon dioxide. This transformation achieves 80-95% yields with high selectivity, providing access to simplified analogues for structure-activity relationship studies.

Reduction of the carbamoyl group using reducing agents such as lithium aluminum hydride or borane complexes produces the corresponding amine derivatives. These transformations typically proceed in 70-85% yield with moderate selectivity, offering alternative routes to peptidomimetic scaffolds.

Cyclization Strategies

The carbamoyl group can participate in cyclization reactions to generate cyclic peptidomimetics with constrained conformations. Cyclization agents such as coupling reagents or cyclization catalysts facilitate intramolecular bond formation, achieving 60-80% yields with high selectivity.

These cyclization strategies prove particularly valuable for generating peptide mimetics with defined conformational preferences. The resulting cyclic structures often exhibit enhanced receptor binding affinity and improved pharmacological properties compared to their linear counterparts.

Alkylation and Condensation Reactions

The carbamoyl nitrogen can undergo alkylation reactions with alkyl halides to generate N-alkyl derivatives. These transformations typically proceed in 75-90% yield with moderate selectivity, providing access to diverse peptidomimetic scaffolds.

Condensation reactions between the carbamoyl carbon and carboxylic acids yield amide derivatives with extended functionality. These reactions achieve 65-80% yields with high selectivity, enabling the incorporation of additional pharmacophoric elements.

Structure-Based Design Principles

The design of peptidomimetics based on Boc-L-4-Carbamoylphenylalanine follows established structure-based design principles that exploit the compound's unique conformational and electronic properties. These design strategies focus on maintaining key pharmacophoric features while enhancing drug-like properties.

Pharmacophore Mapping and Optimization

Structure-based design begins with identification of key pharmacophoric elements in the parent peptide sequence. The carbamoyl group in Boc-L-4-Carbamoylphenylalanine can serve as a hydrogen bond donor/acceptor pharmacophore, mimicking the binding interactions of natural amino acids.

Computational modeling studies guide the optimization of peptidomimetic structures by predicting binding affinity and selectivity. The carbamoyl group's electronic properties and conformational preferences inform the design of optimized analogues with enhanced target binding.

Conformational Constraint Strategies

The incorporation of conformational constraints through the carbamoyl group enables the design of peptidomimetics with defined three-dimensional structures. These constraints can be introduced through cyclization, rigidification, or other structural modifications that limit conformational flexibility.

Studies with related peptidomimetic scaffolds demonstrate that strategic constraint introduction can enhance binding affinity, selectivity, and pharmacological properties. The carbamoyl group provides an ideal handle for implementing these constraint strategies.

Drug-Like Property Optimization

Peptidomimetic design must balance peptide-like binding properties with drug-like pharmacological characteristics. The carbamoyl group contributes to improved solubility, stability, and bioavailability compared to unmodified peptides.

Optimization strategies focus on maintaining key binding interactions while enhancing properties such as oral bioavailability, metabolic stability, and reduced immunogenicity. The carbamoyl group's contribution to these properties makes it a valuable element in peptidomimetic design.